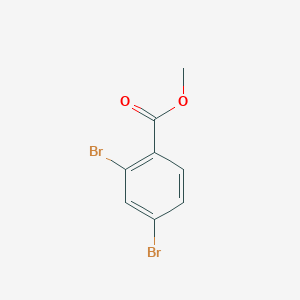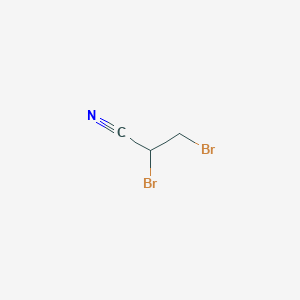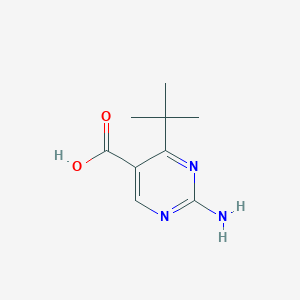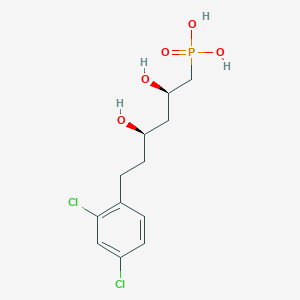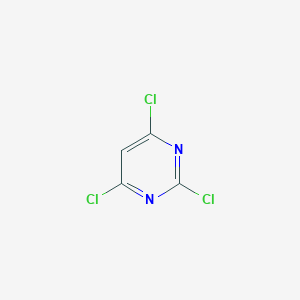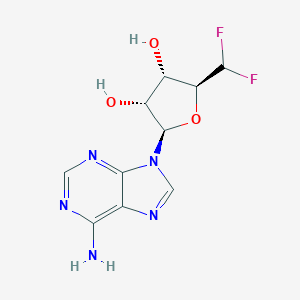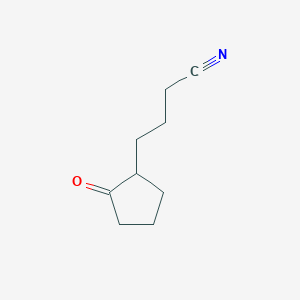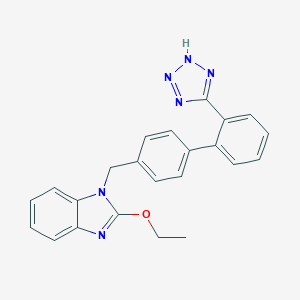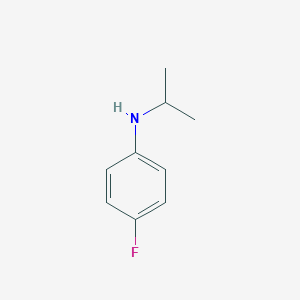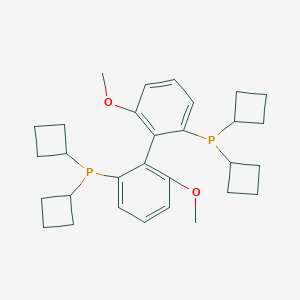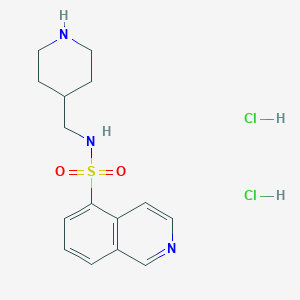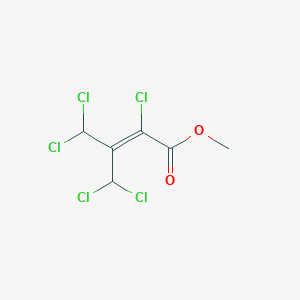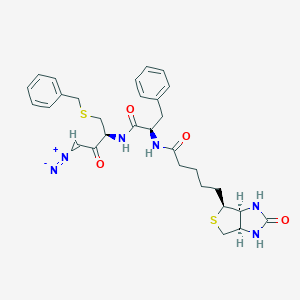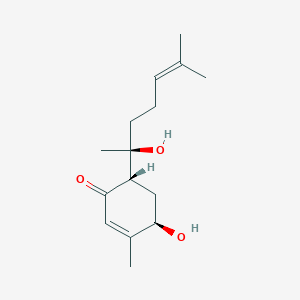
4-Hydroxyhernandulcin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyhernandulcin is a natural compound that is found in the leaves of the plant Lippia dulcis. It is a member of the class of compounds known as neoclerodane diterpenoids. 4-Hydroxyhernandulcin has been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxyhernandulcin is not fully understood. However, it is believed to act by modulating the activity of several enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of alpha-glucosidase, an enzyme that is involved in the digestion of carbohydrates. This inhibition leads to a decrease in blood glucose levels, which is beneficial for individuals with diabetes.
Effets Biochimiques Et Physiologiques
4-Hydroxyhernandulcin has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and alleviate pain. These effects make it a promising candidate for the development of new drugs for the treatment of diabetes, inflammation, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Hydroxyhernandulcin is that it is a natural compound that can be isolated from the leaves of Lippia dulcis. This makes it relatively easy to obtain for research purposes. However, the synthesis method for 4-Hydroxyhernandulcin is complex and yields relatively low quantities of the compound, which can make it difficult to obtain large quantities for research purposes.
Orientations Futures
There are several future directions for research on 4-Hydroxyhernandulcin. One direction is to investigate its potential as a treatment for other diseases, such as cancer and neurodegenerative disorders. Another direction is to optimize the synthesis method for 4-Hydroxyhernandulcin to increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxyhernandulcin and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-Hydroxyhernandulcin is a complex process that involves several steps. The starting material is the neoclerodane diterpenoid hernandulcin, which is isolated from the leaves of Lippia dulcis. Hernandulcin is then subjected to a series of chemical reactions to introduce a hydroxyl group at the C-4 position, resulting in the formation of 4-Hydroxyhernandulcin. The yield of this synthesis method is relatively low, which makes it difficult to obtain large quantities of 4-Hydroxyhernandulcin for research purposes.
Applications De Recherche Scientifique
4-Hydroxyhernandulcin has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have antidiabetic, anti-inflammatory, and analgesic effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
145385-64-4 |
|---|---|
Nom du produit |
4-Hydroxyhernandulcin |
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
(4R,6S)-4-hydroxy-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-15(4,18)12-9-13(16)11(3)8-14(12)17/h6,8,12-13,16,18H,5,7,9H2,1-4H3/t12-,13-,15+/m1/s1 |
Clé InChI |
ABUUSHLXFTWWDH-NFAWXSAZSA-N |
SMILES isomérique |
CC1=CC(=O)[C@@H](C[C@H]1O)[C@](C)(CCC=C(C)C)O |
SMILES |
CC1=CC(=O)C(CC1O)C(C)(CCC=C(C)C)O |
SMILES canonique |
CC1=CC(=O)C(CC1O)C(C)(CCC=C(C)C)O |
Autres numéros CAS |
145385-64-4 |
Synonymes |
4-hydroxyhernandulcin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



